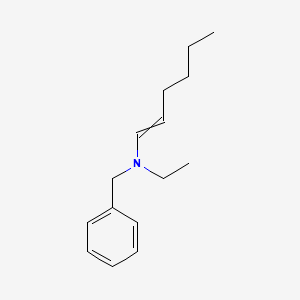

N-Benzyl-N-ethylhex-1-en-1-amine

Description

N-Benzyl-N-ethylhex-1-en-1-amine is a tertiary amine characterized by a benzyl group, an ethyl group, and a hex-1-en-1-yl chain attached to the nitrogen atom. While direct data on this compound are absent in the provided evidence, its structural features can be inferred from analogous compounds. The hex-1-en-1-yl chain introduces unsaturation (a double bond), which may influence reactivity and physical properties. The benzyl group contributes aromatic stability, while the ethyl substituent adds steric bulk.

Properties

CAS No. |

651718-36-4 |

|---|---|

Molecular Formula |

C15H23N |

Molecular Weight |

217.35 g/mol |

IUPAC Name |

N-benzyl-N-ethylhex-1-en-1-amine |

InChI |

InChI=1S/C15H23N/c1-3-5-6-10-13-16(4-2)14-15-11-8-7-9-12-15/h7-13H,3-6,14H2,1-2H3 |

InChI Key |

BFEHFTLEONRGGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CN(CC)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-ethylhex-1-en-1-amine typically involves the reaction of benzylamine with ethylhex-1-en-1-amine under controlled conditions. One common method is the reductive amination of benzylamine with hex-1-en-1-aldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-ethylhex-1-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or tertiary amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N-ethylhex-1-en-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethylhex-1-en-1-amine involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Amines

Key Observations :

- Unsaturation : The hex-1-en-1-yl chain in the target compound contrasts with cyclohexenyl () and butenyl () groups, which may alter reactivity in hydrogenation or cycloaddition reactions.

- Aromaticity : Unlike the benzo[b]thiophen group (), the benzyl group lacks heteroatoms, reducing electronic complexity in electrophilic substitution reactions.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on hex-1-ene chain length compared to butenyl analogs.

Key Observations :

- Boiling Points : Longer alkyl chains (e.g., hex-1-en-1-yl) likely increase boiling points compared to butenyl or methyl-substituted amines .

- Reactivity : The hex-1-en-1-yl double bond may undergo electrophilic additions similar to butenyl groups (), but with slower kinetics due to reduced strain compared to cyclohexenyl systems ().

Table 3: Hazard Comparison

Key Observations :

- The target compound’s hazards are inferred to align with structurally similar amines (e.g., skin/eye irritation due to benzyl groups ).

Biological Activity

N-Benzyl-N-ethylhex-1-en-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.

This compound is characterized by its unique structure, which includes an alkenyl group that may contribute to its biological activity. The synthesis typically involves the condensation of benzyl chloride with ethylamine derivatives under specific conditions to yield the desired amine. The reaction conditions can significantly influence the yield and purity of the product, with solid-phase methods being noted for their efficiency and environmental benefits .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anti-cancer, anti-microbial, and neuroprotective properties. Here are some key findings:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that derivatives of N-benzyl amines can inhibit cell growth in breast and prostate cancer models . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. In vitro assays reveal that this compound can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially aiding in conditions such as Alzheimer's disease. Its ability to modulate neurotransmitter levels and reduce oxidative stress markers has been highlighted .

Case Studies

Several case studies have documented the effects of this compound:

- Breast Cancer Cell Lines : A study demonstrated that treatment with N-benzyl amine derivatives resulted in a marked decrease in cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity .

- Bacterial Inhibition : In a comparative study against standard antibiotics, this compound showed comparable efficacy against Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent .

- Neuroprotective Studies : Research involving neuroblastoma cells indicated that this compound could protect against oxidative damage induced by hydrogen peroxide, enhancing cell survival rates significantly .

Data Tables

Below is a summary table of biological activities associated with this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.